molecular formula C18H15NNaO3 B585205 Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt CAS No. 22071-26-7

Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt

Cat. No.: B585205
CAS No.: 22071-26-7
M. Wt: 316.312
InChI Key: FWVONDXKADDVOI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt is a chemical compound that belongs to the class of cyanoacetates It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a cyanoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt typically involves the reaction of 3-benzoylphenylacetonitrile with ethyl carbonate in the presence of sodium ethoxide. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-Benzoylphenyl)-2-cyanoacetate Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanoacetate moiety allows for versatile chemical transformations, while the benzoylphenyl structure provides stability and specific interactions with biological targets.

Properties

CAS No.

22071-26-7

Molecular Formula

C18H15NNaO3

Molecular Weight

316.312

IUPAC Name

ethyl 2-(3-benzoylphenyl)-2-cyanoacetate;sodium

InChI

InChI=1S/C18H15NO3.Na/c1-2-22-18(21)16(12-19)14-9-6-10-15(11-14)17(20)13-7-4-3-5-8-13;/h3-11,16H,2H2,1H3;

InChI Key

FWVONDXKADDVOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Na]

Synonyms

3-Benzoyl-α-cyano-benzeneacetic Acid Ethyl Ester Sodium Salt

Origin of Product

United States

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